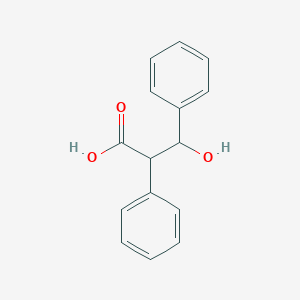
3-Hydroxy-2,3-diphenylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2,3-diphenylpropanoic acid, also known as HDPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a chiral molecule that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). The compound has a unique chemical structure that makes it an attractive candidate for further research in various fields.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2,3-diphenylpropanoic acid is not fully understood, but it is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. 3-Hydroxy-2,3-diphenylpropanoic acid has been shown to selectively inhibit COX-2, which is involved in the production of pro-inflammatory prostaglandins. Additionally, 3-Hydroxy-2,3-diphenylpropanoic acid has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.
Biochemische Und Physiologische Effekte
3-Hydroxy-2,3-diphenylpropanoic acid has been shown to have various biochemical and physiological effects, including reducing inflammation, inducing apoptosis, inhibiting cell proliferation, reducing oxidative stress, and improving cognitive function. Additionally, 3-Hydroxy-2,3-diphenylpropanoic acid has been found to have a low toxicity profile, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Hydroxy-2,3-diphenylpropanoic acid in lab experiments is its low toxicity profile, which allows for higher doses to be administered without causing adverse effects. Additionally, 3-Hydroxy-2,3-diphenylpropanoic acid is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 3-Hydroxy-2,3-diphenylpropanoic acid in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3-Hydroxy-2,3-diphenylpropanoic acid, including investigating its potential applications in the treatment of various inflammatory disorders, such as arthritis and inflammatory bowel disease. Additionally, further research is needed to elucidate the mechanism of action of 3-Hydroxy-2,3-diphenylpropanoic acid and its effects on various signaling pathways. Furthermore, studies are needed to determine the optimal dosage and administration route for 3-Hydroxy-2,3-diphenylpropanoic acid to maximize its therapeutic potential.
Synthesemethoden
The synthesis of 3-Hydroxy-2,3-diphenylpropanoic acid can be achieved through various methods, including the Grignard reaction, Friedel-Crafts acylation, and the Suzuki-Miyaura coupling reaction. The Grignard reaction involves the reaction of phenylmagnesium bromide with 3-bromo-2-hydroxypropanoic acid, followed by acidification to obtain 3-Hydroxy-2,3-diphenylpropanoic acid. Friedel-Crafts acylation involves the reaction of phenylacetic acid with acetyl chloride in the presence of a Lewis acid catalyst to form 3-phenylpropanoic acid. This is then reacted with bromine and magnesium to obtain 3-Hydroxy-2,3-diphenylpropanoic acid. The Suzuki-Miyaura coupling reaction involves the reaction of 3-bromo-2-hydroxypropanoic acid with phenylboronic acid in the presence of a palladium catalyst to form 3-Hydroxy-2,3-diphenylpropanoic acid.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2,3-diphenylpropanoic acid has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and neuroprotective effects. Studies have shown that 3-Hydroxy-2,3-diphenylpropanoic acid exhibits anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and enzymes. Additionally, 3-Hydroxy-2,3-diphenylpropanoic acid has been found to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Furthermore, 3-Hydroxy-2,3-diphenylpropanoic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
CAS-Nummer |
5449-26-3 |
|---|---|
Produktname |
3-Hydroxy-2,3-diphenylpropanoic acid |
Molekularformel |
C15H14O3 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
3-hydroxy-2,3-diphenylpropanoic acid |
InChI |
InChI=1S/C15H14O3/c16-14(12-9-5-2-6-10-12)13(15(17)18)11-7-3-1-4-8-11/h1-10,13-14,16H,(H,17,18) |
InChI-Schlüssel |
SHLDFCNQGMQVSJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)C(=O)O |
Andere CAS-Nummern |
5449-26-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(E)-4-hydroxy-3-methylbut-2-enyl]azanium;chloride](/img/structure/B189250.png)
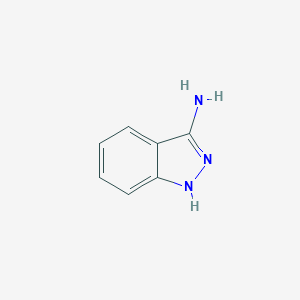

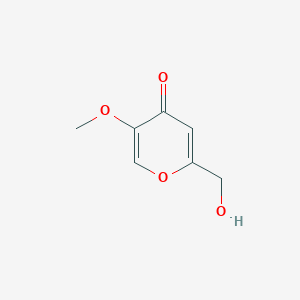

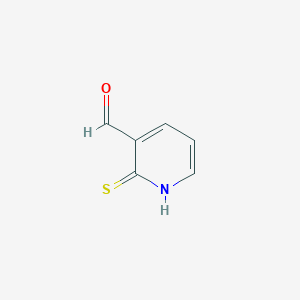

![17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene](/img/structure/B189260.png)
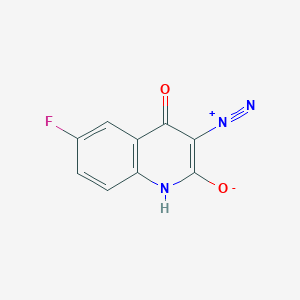


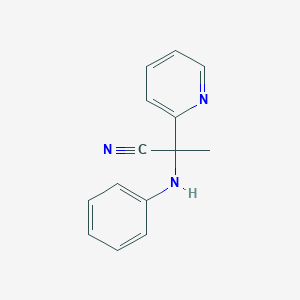
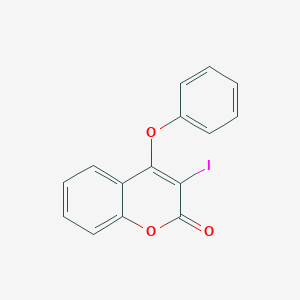
![4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B189275.png)